molecular formula C11H14N2 B1276556 1-Ethyl-2-methyl-1H-indol-5-amine CAS No. 878733-38-1

1-Ethyl-2-methyl-1H-indol-5-amine

Cat. No.: B1276556
CAS No.: 878733-38-1
M. Wt: 174.24 g/mol
InChI Key: BKQHBDHTFPNMRE-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-Ethyl-2-methyl-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-Ethyl-2-methyl-1H-indol-5-amine”, as an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-1H-indol-5-amine typically involves the alkylation of indole derivatives. One common method is the reaction of 2-methylindole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

    1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-1H-indol-5-amine: Similar structure but with the ethyl group at a different position.

    1-Ethyl-2-methyl-1H-indole: Lacks the amine group at the 5-position.

Uniqueness: 1-Ethyl-2-methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the amine functionality, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

1-ethyl-2-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13-8(2)6-9-7-10(12)4-5-11(9)13/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHBDHTFPNMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424630
Record name 1-ethyl-2-methylindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878733-38-1
Record name 1-ethyl-2-methylindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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